Tafluprost-d4

LC-MS/MS Bioanalysis Internal Standard

Tafluprost-d4 is a stable isotope-labeled analog of the prostaglandin F2α (FP) receptor agonist tafluprost, an approved anti-glaucoma agent for lowering intraocular pressure. The compound contains four deuterium atoms at the 3', 3', 4', and 4' positions, providing a distinct mass shift (+4 Da) for unambiguous detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C25H30D4F2O5
Molecular Weight 456.6
Cat. No. B1164685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost-d4
SynonymsAFP-168-d4
Molecular FormulaC25H30D4F2O5
Molecular Weight456.6
Structural Identifiers
SMILESO[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O
InChIInChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2
InChIKeyWSNODXPBBALQOF-INPMSDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tafluprost-d4: A Deuterated Internal Standard for Precise Quantification in Ophthalmic Drug Analysis


Tafluprost-d4 is a stable isotope-labeled analog of the prostaglandin F2α (FP) receptor agonist tafluprost, an approved anti-glaucoma agent for lowering intraocular pressure [1]. The compound contains four deuterium atoms at the 3', 3', 4', and 4' positions, providing a distinct mass shift (+4 Da) for unambiguous detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . This structural modification does not alter the molecule's fundamental physicochemical properties, making Tafluprost-d4 an ideal internal standard (IS) for the precise and accurate quantification of native tafluprost and its active metabolite, tafluprost free acid, in complex biological matrices [2].

Why Unlabeled Tafluprost or Alternative Internal Standards Cannot Be Substituted for Tafluprost-d4 in Quantitative Bioanalysis


Generic substitution of Tafluprost-d4 with unlabeled tafluprost or a non-deuterated structural analog in an LC-MS/MS workflow fundamentally compromises analytical accuracy. Unlabeled tafluprost is chemically indistinguishable from the target analyte, rendering it unusable as an internal standard as it cannot provide a separate, quantifiable signal for normalization . Conversely, using a non-deuterated analog with similar but not identical chemical properties (e.g., latanoprost) introduces differential extraction recovery, ionization efficiency, and chromatographic behavior relative to the analyte, leading to significant quantitative bias and invalidating the fundamental principles of stable isotope dilution mass spectrometry (SID-MS) . The precise co-elution and near-identical physicochemical properties of the deuterated internal standard are required to correct for matrix effects and variable recovery, a level of analytical rigor that is not achievable with generic alternatives [1].

Quantitative Differentiation of Tafluprost-d4 as an Internal Standard vs. Unlabeled Tafluprost and Structural Analogs


Mass Spectrometric Differentiation: Tafluprost-d4 vs. Unlabeled Tafluprost

Tafluprost-d4 provides a +4 Da mass shift relative to unlabeled tafluprost, enabling clear differentiation in mass spectrometry. This isotopic resolution is the foundational requirement for its use as an internal standard .

LC-MS/MS Bioanalysis Internal Standard

Comparative Receptor Binding Affinity: Tafluprost Free Acid (Active Metabolite) vs. Latanoprost Free Acid

While Tafluprost-d4 itself is an analytical tool, its non-deuterated parent compound, tafluprost, is metabolized to tafluprost free acid, which demonstrates high affinity for the prostanoid FP receptor. This affinity is significantly higher than that of the carboxylic acid metabolite of latanoprost, another common anti-glaucoma prostaglandin analog. This binding difference underscores the potency of the tafluprost molecule and, by extension, the analytical relevance of its deuterated form for precise quantification in studies where small concentration changes are critical [1].

Pharmacology FP Receptor Binding Affinity

Quantitative Precision in Plasma: Tafluprost-d4 as Internal Standard vs. Non-Analyte Use

In LC-MS/MS method development for tafluprost, the use of Tafluprost-d4 as an internal standard is recommended to achieve recovery rates of ≥85% from biological matrices like plasma . While direct comparative data against a non-deuterated analog is not publicly available, the principle of isotope dilution mass spectrometry dictates that the use of a non-analogous internal standard would lead to uncontrolled variability in recovery and matrix effects, thereby failing to meet the stringent ≥85% recovery benchmark commonly required for validated bioanalytical methods .

Pharmacokinetics Plasma Analysis Method Validation

Structural Specificity for Matrix Effect Correction: Tafluprost-d4 vs. Structural Analogs

The primary function of Tafluprost-d4 is to correct for variable matrix effects and extraction recovery, a task for which it is uniquely suited due to its near-identical physicochemical properties and co-elution with the analyte, tafluprost . The use of a structural analog (e.g., latanoprost-d4) as a surrogate internal standard would exhibit different chromatographic retention and ionization efficiency, resulting in an inaccurate correction factor and biased quantification of tafluprost concentrations .

LC-MS/MS Matrix Effects Ion Suppression

Primary Research and Industrial Applications for Tafluprost-d4 Based on Analytical Differentiation


Validated Quantification of Tafluprost in Ocular Pharmacokinetic Studies

Tafluprost-d4 is essential for developing and validating sensitive LC-MS/MS methods to quantify tafluprost and its active metabolite in ocular tissues (e.g., aqueous humor, cornea) and plasma from preclinical species and human subjects [1]. Its use as an internal standard corrects for matrix effects and extraction variability, enabling the generation of reliable concentration-time profiles required for pharmacokinetic (PK) modeling and regulatory submission .

Bioequivalence and Formulation Development Studies for Generic Tafluprost Products

In the development of generic ophthalmic solutions, Tafluprost-d4 is a critical reagent for conducting robust bioequivalence studies [1]. Its use ensures the precise and accurate quantification of the drug in biological samples, which is paramount for demonstrating that a generic formulation's pharmacokinetic profile matches that of the reference listed drug (e.g., Zioptan) .

Metabolite Identification and Quantification in Drug Metabolism Studies

Tafluprost-d4 can be used as an internal standard to accurately quantify the active metabolite, tafluprost free acid, following hydrolysis of the prodrug [1]. This application is crucial for understanding the drug's metabolic fate, identifying potential metabolites, and ensuring that the therapeutic effect is correctly correlated with the concentration of the active moiety .

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